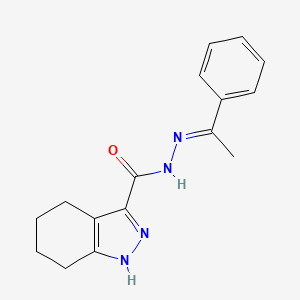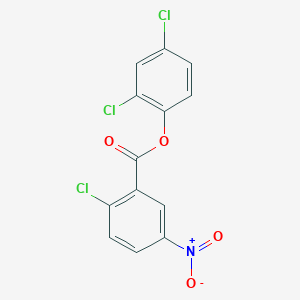
2,4-dichlorophenyl 2-chloro-5-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichlorophenyl 2-chloro-5-nitrobenzoate, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) commonly used to relieve pain and inflammation. It was first synthesized in 1966 by Ciba-Geigy, and has since become one of the most widely prescribed NSAIDs in the world. Despite its widespread use, the mechanism of action and biochemical and physiological effects of diclofenac are still not fully understood.
作用机制
Diclofenac is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes. COX-1 is constitutively expressed and plays a role in maintaining normal physiological functions, while COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. By inhibiting both COX-1 and COX-2, 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate reduces the production of prostaglandins and therefore reduces inflammation and pain.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and analgesic effects, 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate has been shown to have other biochemical and physiological effects. For example, 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate has been shown to inhibit platelet aggregation, which may reduce the risk of blood clots and stroke. Diclofenac has also been shown to have antioxidant properties, which may protect against oxidative stress and inflammation.
实验室实验的优点和局限性
Diclofenac is a widely used tool in scientific research due to its well-established mechanism of action and availability. However, there are some limitations to its use. For example, 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate is known to have off-target effects, meaning it may inhibit other enzymes or pathways in addition to COX enzymes. This can complicate data interpretation and may require the use of additional controls or alternative inhibitors.
未来方向
There are many potential future directions for research involving 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate. One area of interest is the development of more selective COX inhibitors that target only COX-2 enzymes, which may have fewer side effects than non-selective inhibitors. Another area of interest is the use of 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate in combination with other drugs or therapies to enhance its effectiveness or reduce its side effects. Additionally, research is needed to better understand the long-term effects of 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate use on human health, particularly in the context of chronic pain management.
合成方法
Diclofenac can be synthesized through a multi-step process starting from 2,4-dichlorophenol and 2-chloro-5-nitrobenzoic acid. The first step involves the esterification of 2,4-dichlorophenol with methanol and sulfuric acid to form 2,4-dichlorophenyl methoxyacetate. This intermediate is then reacted with thionyl chloride to form 2,4-dichlorophenyl chloroacetate. The second intermediate is then reacted with 2-chloro-5-nitrobenzoic acid in the presence of a base such as sodium hydroxide to form 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate.
科学研究应用
Diclofenac is commonly used in scientific research as a tool to study the role of cyclooxygenase (COX) enzymes in inflammation and pain. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate reduces the production of prostaglandins and therefore reduces inflammation and pain.
属性
IUPAC Name |
(2,4-dichlorophenyl) 2-chloro-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3NO4/c14-7-1-4-12(11(16)5-7)21-13(18)9-6-8(17(19)20)2-3-10(9)15/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZNBZWQEAREQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)OC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorophenyl 2-chloro-5-nitrobenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5716051.png)

![2-[(8-quinolinylamino)methyl]phenol](/img/structure/B5716058.png)
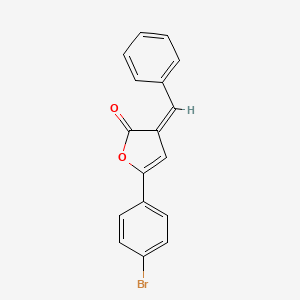
![1-{3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}ethanone](/img/structure/B5716072.png)

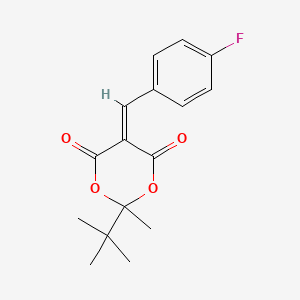
![2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5716089.png)
![N-{4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5716096.png)
![N-[4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B5716107.png)
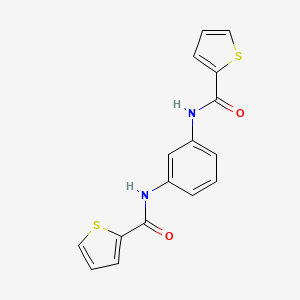
![3-nitro-N-[2-(phenylethynyl)phenyl]benzamide](/img/structure/B5716130.png)
![methyl 4-{[4-(3-oxo-1-buten-1-yl)phenoxy]methyl}benzoate](/img/structure/B5716144.png)
